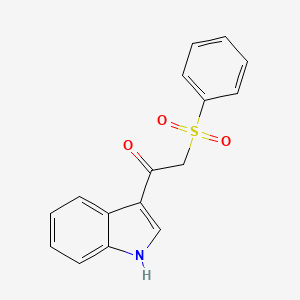

![molecular formula C10H12O2S B1324641 ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate CAS No. 19282-44-1](/img/structure/B1324641.png)

ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

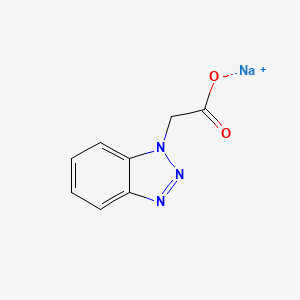

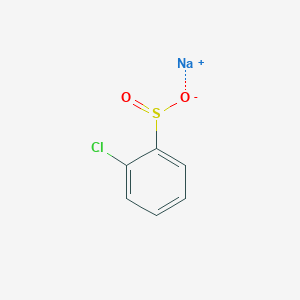

Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H12O2S . It has a molecular weight of 196.27 g/mol . The IUPAC name for this compound is ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate .

Synthesis Analysis

The synthesis of ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate and similar compounds has been reported in the literature . For example, phenyl-tolane type liquid crystals based on 5,6-dihydro-4H-cyclopenta[b]thiophene core were synthesized by Sonogashira coupling reactions in high yields .Molecular Structure Analysis

The molecular structure of ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate can be represented by the InChI string: InChI=1S/C10H12O2S/c1-2-12-10(11)9-6-7-4-3-5-8(7)13-9/h6H,2-5H2,1H3 . The compound has a complexity of 205 as computed by Cactvs 3.4.6.11 .Physical And Chemical Properties Analysis

Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate has a XLogP3-AA value of 2.8, indicating its lipophilicity . It has a topological polar surface area of 54.5 Ų . The compound has no hydrogen bond donors and three hydrogen bond acceptors . It also has three rotatable bonds .Wissenschaftliche Forschungsanwendungen

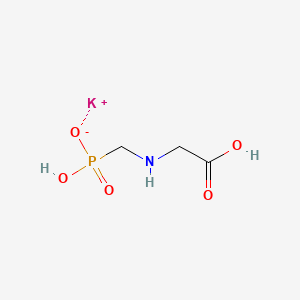

- Specific Scientific Field: Antimicrobial Research

- Summary of the Application: Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate is used in the synthesis of novel arylidene derivatives, which have shown significant antimicrobial activity . These compounds are particularly effective against methicillin-resistant Staphylococcus aureus .

- Methods of Application or Experimental Procedures: The arylidene derivatives of ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate were synthesized by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . The benzylidene derivatives of chloro aldehyde were prepared from the Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, obtained from the condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone .

- Results or Outcomes: The synthesized compounds were characterized by nuclear magnetic resonance (NMR), infrared (IR), and mass spectroscopy and X-ray single-crystal analysis . Most of the compounds tested showed good antimicrobial activity, especially against methicillin-resistant Staphylococcus aureus . In particular, compound 9f emerged as an effective antibacterial agent and may be a potential candidate for future drug discovery and development .

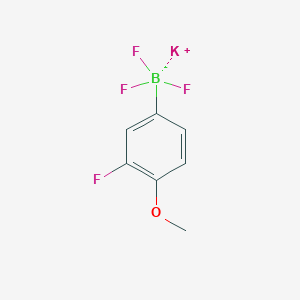

Additionally, a related compound, 2,6-dibromo-4,4-bis (2-ethylhexyl)-4H-cyclopenta [1,2-b:5,4-b’]dithiophene, has been used in the development of semiconducting polymers due to its effective conjugation and lower band gap .

Additionally, a related compound, 2,6-dibromo-4,4-bis (2-ethylhexyl)-4H-cyclopenta [1,2-b:5,4-b’]dithiophene, has been used in the development of semiconducting polymers due to its effective conjugation and lower band gap .

Eigenschaften

IUPAC Name |

ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-2-12-10(11)9-6-7-4-3-5-8(7)13-9/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKXSJXOYHFWPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)

![3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1324606.png)